Phenanthro[9,10-B]oxirene
Description
Structure
3D Structure
Properties
CAS No. |
779-85-1 |
|---|---|
Molecular Formula |
C14H8O |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
phenanthro[9,10-b]oxirene |
InChI |
InChI=1S/C14H8O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13(11)15-14/h1-8H |
InChI Key |
MNDKYWLUKLXTOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2O4 |
Origin of Product |
United States |
Synthetic Methodologies for Phenanthro 9,10 B Oxirene and Its Analogues
Classic Approaches to Phenanthro[9,10-B]oxirene Synthesis
Traditional methods for the synthesis of this compound have laid the groundwork for the preparation of this and related epoxides. These approaches often involve oxidative transformations of phenanthrene (B1679779) or the utilization of phenanthrene-based precursors.
Oxidative Cyclization Pathways
Direct oxidation of phenanthrene represents a primary route to this compound. This transformation typically involves the use of strong oxidizing agents to form the epoxide ring across the 9,10-double bond of the phenanthrene core.
Another significant oxidative method is photochemical cyclization. For instance, diarylethenes can undergo a 6π-electrocyclization under UV irradiation to form a cyclic intermediate, which then rearranges to yield functionalized phenanthrenes. rsc.org While not a direct epoxidation, this method provides access to the phenanthrene scaffold that can be subsequently oxidized.
Table 1: Examples of Oxidizing Agents for Phenanthrene Oxidation
| Oxidizing Agent | Reaction Conditions | Reference |
| Chromic acid | Acetic acid | wikipedia.org |
| Potassium dichromate | Sulfuric acid | orgsyn.org |
| Hydrogen peroxide | Acetic acid | orgsyn.org |
| Selenium dioxide | > 250°C | orgsyn.org |
| Iodic acid | Acetic acid | orgsyn.org |
Reactions Involving Phenanthraquinone Precursors
Phenanthrenequinone (B147406) is a key intermediate in the synthesis of various phenanthrene derivatives, including the target oxirene (B85696). The most common method for preparing phenanthrenequinone is the oxidation of phenanthrene using chromic acid. wikipedia.org
Once obtained, phenanthrenequinone can be a versatile precursor. While direct conversion to this compound is not a widely documented classic approach, the reactivity of the dicarbonyl system allows for various transformations that can lead to the epoxide. For example, reactions of phenanthrenequinone with ketones under FeCl₃ catalysis can furnish furan-annulated products, demonstrating the reactivity of the quinone system which could be adapted for oxirene formation. rsc.org
Table 2: Synthesis of Phenanthrenequinone
| Starting Material | Reagent | Solvent | Yield | Reference |
| Phenanthrene | Chromic acid, Sulfuric acid | Water | 44-48% | orgsyn.org |
Dehydrohalogenation Routes to Epoxides
Dehydrohalogenation is a fundamental method for the synthesis of epoxides, proceeding through an intramolecular SN2 reaction of a halohydrin intermediate. chemistrysteps.com This pathway involves the initial formation of a halohydrin from the corresponding alkene. In the context of phenanthrene, this would involve the addition of a halogen and a hydroxyl group across the 9,10-double bond.
The resulting phenanthrene halohydrin, upon treatment with a base, undergoes intramolecular cyclization to yield this compound. The stereochemistry of the resulting epoxide is dependent on the stereochemistry of the halohydrin precursor, with the reaction proceeding via a backside attack mechanism. youtube.com For this intramolecular Williamson ether synthesis to occur, the hydroxyl and the halogen groups must be in a trans configuration to allow for the proper orbital alignment for the SN2 reaction. chemistrysteps.comyoutube.com
Modern Synthetic Strategies for this compound Derivatives
Contemporary synthetic methods focus on improving the selectivity, efficiency, and environmental impact of the synthesis of this compound and its derivatives. These strategies often employ catalytic systems and aim for high levels of stereochemical and regiochemical control.
Stereoselective and Regioselective Synthesis of Substituted Oxirenes
The synthesis of substituted phenanthro[9,10-b]oxirenes with specific stereochemistry and regiochemistry is a significant area of modern organic synthesis. The regioselectivity of reactions on substituted phenanthrenes is a key consideration. For example, in the synthesis of functionalized phenanthrenes via oxidative radical cyclization, the cyclization of biphenyl (B1667301) aryl acetylenes can be controlled to achieve good to excellent yields of the desired products. nih.gov
Stereoselective synthesis is crucial for producing enantiomerically pure epoxides. Biocatalytic methods have shown promise in this area. For instance, fungal peroxygenases have been used for the epoxidation of naphthalene (B1677914), a related aromatic hydrocarbon, to yield non-racemic epoxide products. whiterose.ac.ukacs.orgnih.govnih.gov This approach highlights the potential for enzymatic systems to catalyze the stereoselective epoxidation of phenanthrene and its derivatives. The use of chiral organocatalysts, such as proline-based catalysts, has also been effective in the asymmetric epoxidation of other unsaturated systems, which could be adapted for phenanthrene derivatives. mdpi.com
Catalytic Approaches in Epoxide Formation
Catalytic methods offer a more efficient and sustainable alternative to stoichiometric reagents for epoxide formation. Transition metal-catalyzed reactions are a cornerstone of modern synthetic chemistry. Various metals, including palladium, platinum, gold, gallium, and indium, have been used to catalyze the synthesis of phenanthrene derivatives from readily available starting materials. researchgate.netnih.govresearchgate.net While these examples focus on the formation of the phenanthrene core, the development of metal-based catalysts for the direct and selective epoxidation of the 9,10-double bond of phenanthrene is an active area of research.
Biocatalysis, as mentioned earlier, provides a green and highly selective approach to epoxidation. Arene dioxygenase enzymes can mediate the dearomatizing dihydroxylation of aromatic molecules to provide cyclohexadiene-diols, which are versatile synthetic precursors. rsc.org Furthermore, heme-thiolate enzymes are known to catalyze aromatic hydroxylation reactions that proceed through an epoxide intermediate. acs.org The application of such enzymatic systems to phenanthrene could provide a direct and enantioselective route to this compound.
Table 3: Examples of Modern Catalytic Approaches
| Catalyst Type | Reaction | Substrate | Product | Reference |
| Palladium | Domino one-pot reaction | Aryl iodides, ortho-bromobenzoyl chlorides, norbornadiene | Phenanthrene derivatives | acs.org |
| Fungal Peroxygenase | Biocatalytic epoxidation | Naphthalene | Naphthalene epoxide | whiterose.ac.ukacs.orgnih.govnih.gov |
| Platinum, Gold, etc. | Cycloisomerization | Biphenyl derivatives with an alkyne unit | Substituted phenanthrenes | nih.govresearchgate.net |
Green Chemistry Considerations in Sustainable Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules to minimize environmental impact. nih.govnih.gov In the context of this compound synthesis, these principles manifest in the adoption of biocatalysis, photochemical methods, and the use of environmentally benign reagents.
Biocatalytic Approaches: A promising green alternative to traditional chemical oxidation is the use of enzymes. Heme-thiolate enzymes, such as fungal peroxygenases and cytochrome P450 monooxygenases, can catalyze the epoxidation of aromatic systems. researchgate.netnih.govwhiterose.ac.ukacs.orgnih.gov These biocatalytic reactions often exhibit high selectivity and operate under mild conditions (e.g., neutral pH, room temperature) in aqueous media, thereby reducing the need for harsh reagents and organic solvents. nih.govacs.org For instance, the epoxidation of naphthalene, a related arene, has been successfully demonstrated using fungal peroxygenases with hydrogen peroxide as the oxidant, which notably produces water as the only byproduct. acs.orgrsc.org This enzymatic approach provides a pathway to chiral epoxides, which are valuable synthons. nih.govwhiterose.ac.ukacs.orgnih.gov
Benign Reagents: The choice of oxidizing agent is critical for a green synthesis. Traditional methods often employ stoichiometric peracids or heavy metal oxidants like chromic acid, which generate significant waste. pharmaguideline.com A greener alternative is the use of hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) in conjunction with a catalyst. rsc.org These oxidants have high active oxygen content and yield water or tert-butanol, respectively, as byproducts, which are far less hazardous than their traditional counterparts. The development of reusable, polymer-supported catalysts can further enhance the sustainability of this process.
| Green Approach | Methodology | Key Advantages | Relevant Findings |
|---|---|---|---|
| Biocatalysis | Use of enzymes like fungal peroxygenases or cytochrome P450. researchgate.netresearchgate.net | High selectivity, mild reaction conditions, use of aqueous media, reduced waste. | Successful epoxidation of naphthalene using peroxygenases with H₂O₂ as a benign oxidant. nih.govwhiterose.ac.ukacs.orgnih.gov |
| Photochemistry | UV irradiation to induce cyclization of precursors like diarylethenes. rsc.orgacs.org | Avoids harsh chemical reagents and metallic catalysts; often proceeds at ambient temperature. | Functionalized phenanthrenes can be synthesized in good yields via photocyclization of diarylethenes. rsc.org |
| Benign Oxidants | Employing H₂O₂ or TBHP as the oxygen source. rsc.org | Produces non-toxic byproducts (e.g., water); high atom economy. | Polymer-supported catalysts with TBHP show strong catalytic activity and product selectivity in epoxidation. |
Synthetic Challenges and Optimization in this compound Production
Despite the development of various synthetic routes, the production of this compound is fraught with challenges that necessitate careful optimization of reaction conditions.
Over-oxidation and By-product Formation: A primary challenge in the epoxidation of phenanthrene is preventing over-oxidation. The desired epoxide can be further oxidized to form the corresponding phenanthrene-9,10-dione (phenanthraquinone). pharmaguideline.com This subsequent oxidation is often a competing reaction, which lowers the yield of the target epoxide. Furthermore, traditional synthesis methods like the Haworth synthesis for the phenanthrene backbone can produce regioisomeric mixtures that are difficult to separate. quimicaorganica.org
Epoxide Instability and Ring-Opening: The oxirene ring of this compound is strained and susceptible to ring-opening reactions, especially under acidic or basic conditions. jsynthchem.comrsc.org The epoxide can isomerize to the more stable phenanthren-9-ol (B47604) (9-phenanthrol) or undergo nucleophilic attack, leading to the formation of di-substituted dihydrophenanthrene derivatives. nih.govacs.orgtudelft.nl This inherent reactivity requires that the synthesis and purification steps be conducted under carefully controlled, often neutral, conditions to preserve the epoxide functionality. jsynthchem.com For example, studies on naphthalene epoxide, a similar arene oxide, show it can rearrange into 1-naphthol (B170400) within minutes under certain conditions. tudelft.nl
Optimization Strategies: To address these challenges, researchers employ various optimization techniques. The use of Response Surface Methodology (RSM) has been effective in optimizing reaction variables such as pH, temperature, catalyst loading, and reactant molar ratios to maximize product yield and minimize by-product formation. researchgate.net For instance, in alkene epoxidation, RSM helped determine the optimal conditions for achieving the maximum yield. The choice of solvent and catalyst is also crucial. The development of transition-metal-free cascade reactions or the use of specific Lewis acids can improve yields and selectivity in the formation of phenanthrene derivatives and the subsequent ring-opening reactions. rsc.orgacs.org Careful control over the addition rate and total amount of the oxidant, such as H₂O₂, is critical to prevent both enzyme inactivation and unwanted side reactions. tudelft.nl
| Challenge | Description | Optimization Strategy | Example |
|---|---|---|---|
| Over-oxidation | The desired epoxide is further oxidized to phenanthrene-9,10-dione. pharmaguideline.com | Controlled addition of oxidant; use of selective catalysts; optimization of reaction time. | Using catalytic amounts of H₂O₂ to prevent oxidative inactivation of enzymes and side reactions. tudelft.nl |
| Site Selectivity | Oxidation of substituted phenanthrenes yields a mixture of isomers. quimicaorganica.org | Use of sterically hindered catalysts; enzymatic catalysis with specific active sites; pre-functionalization to direct oxidation. | Enzymatic epoxidation often provides high regio- and stereoselectivity due to the enzyme's specific substrate binding pocket. nih.govacs.orgtudelft.nl |
| Epoxide Instability | The epoxide ring can readily open or rearrange under reaction/workup conditions. jsynthchem.comrsc.org | Maintaining neutral pH; performing reactions at low temperatures; minimizing exposure to acids/bases. | In chemoenzymatic reactions, the epoxide is generated in situ and immediately reacted with a nucleophile to avoid isolation and decomposition. nih.govwhiterose.ac.ukacs.orgnih.gov |
Reaction Mechanisms and Reactivity of Phenanthro 9,10 B Oxirene
Fundamental Reactivity of the Phenanthro[9,10-B]oxirene Ring
The reactivity of this compound is largely dictated by the high ring strain of the epoxide, which serves as a driving force for ring-opening reactions. wikipedia.org The fusion of this strained ring to an aromatic system creates a unique electronic environment that influences its interactions with both nucleophiles and electrophiles.
Ring-Opening Reactions via Nucleophilic Attack
The strained three-membered ring of this compound is susceptible to cleavage by a variety of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. youtube.comchemistrysteps.com The nucleophile attacks one of the electrophilic carbon atoms of the epoxide (C9 or C10), leading to the simultaneous opening of the ring. This process relieves the inherent ring strain, providing a strong thermodynamic driving force for the reaction. chemistrysteps.com
The regioselectivity of the nucleophilic attack depends on the nature of the nucleophile and the reaction conditions. Strong, basic nucleophiles tend to attack the least sterically hindered carbon atom. youtube.comkhanacademy.org The stereochemical outcome of this reaction is an anti-addition, where the nucleophile and the newly formed hydroxyl group are on opposite faces of the original epoxide plane. chemistrysteps.com
Acid-catalyzed ring-opening reactions also occur. In the presence of an acid, the epoxide oxygen is protonated, forming a better leaving group and making the ring more susceptible to attack by even weak nucleophiles. youtube.comyoutube.com Under these conditions, the reaction may exhibit some SN1 character, with the nucleophile preferentially attacking the more substituted carbon atom that can better stabilize a partial positive charge in the transition state. chemistrysteps.comyoutube.com
| Nucleophile (Nu⁻) | Reaction Conditions | Product | Mechanism |
| Hydroxide (OH⁻) | Basic | trans-9,10-Dihydro-9,10-dihydroxyphenanthrene | SN2 |
| Alkoxides (RO⁻) | Basic | trans-9-Alkoxy-10-hydroxy-9,10-dihydrophenanthrene | SN2 |
| Thiols (RSH) | Basic or Acidic | trans-9-Hydroxy-10-(alkylthio)-9,10-dihydrophenanthrene | SN2 |
| Water (H₂O) | Acid-catalyzed | trans-9,10-Dihydro-9,10-dihydroxyphenanthrene | SN1-like |
| Alcohols (ROH) | Acid-catalyzed | trans-9-Alkoxy-10-hydroxy-9,10-dihydrophenanthrene | SN1-like |
This table presents representative examples of nucleophilic ring-opening reactions.
Electrophilic Aromatic Substitution on the Phenanthrene (B1679779) Moiety
While the oxirene (B85696) ring is the primary site of reactivity for nucleophilic attack, the phenanthrene backbone can undergo electrophilic aromatic substitution (EAS). The positions most susceptible to electrophilic attack on the parent phenanthrene molecule are C9 and C10. wikipedia.org However, in this compound, these positions are saturated and part of the epoxide ring. Therefore, substitution occurs at other positions on the terminal benzene (B151609) rings (C1, C2, C3, C4, C5, C6, C7, C8).
The epoxide ring itself acts as an electron-donating group, activating the aromatic system towards electrophilic attack. This activation effect, combined with the inherent reactivity of the phenanthrene nucleus, directs incoming electrophiles to specific positions. The regioselectivity is governed by the ability of the aromatic system to stabilize the cationic intermediate (arenium ion) formed during the reaction. youtube.comnih.gov For phenanthrene, electrophilic attack generally favors the 1, 3, 6, and 8 positions. The presence of the epoxide can further influence this selectivity. For instance, in related substituted phenanthrene systems, electronic factors from fused rings can direct electrophiles to specific sites.
| Electrophile | Reagent | Major Product(s) |
| Nitronium ion (NO₂⁺) | HNO₃/H₂SO₄ | Nitrophenanthro[9,10-b]oxirenes |
| Bromonium ion (Br⁺) | Br₂/FeBr₃ | Bromophenanthro[9,10-b]oxirenes |
| Sulfonyl group (SO₃H) | Fuming H₂SO₄ | This compound sulfonic acids |
| Acyl group (RCO⁺) | RCOCl/AlCl₃ | Acylphenanthro[9,10-b]oxirenes |
This table illustrates typical electrophilic aromatic substitution reactions on the phenanthrene moiety.
Oxidation Reactions and Derivative Formation
The phenanthrene system is susceptible to oxidation, particularly at the electron-rich 9,10-double bond. wikipedia.org The presence of the oxirene ring in this compound already represents an oxidized state of this bond. Further oxidation under controlled conditions can lead to the formation of various derivatives. For example, oxidation of the parent phenanthrene with agents like chromic acid yields 9,10-phenanthrenequinone. wikipedia.orgstackexchange.com It is plausible that harsh oxidation of this compound could lead to ring cleavage and the formation of diphenic acid derivatives. oup.com
The photodegradation of phenanthrene can also lead to the formation of 9,10-phenanthrenequinone. nih.gov Additionally, derivatives can be formed by reacting the oxidized phenanthrene core. For instance, 9,10-phenanthrenequinone reacts with amines to form diimines, which can be further oxidized to products like imine-nitrones. acs.org
Photochemical Transformations of this compound
The interaction of this compound with ultraviolet (UV) light induces significant chemical changes, primarily involving rearrangements and the formation of reactive intermediates.
Photolysis Mechanisms and Intermediate Generation
Upon absorption of UV light, arene oxides like this compound can undergo valence isomerization. rsc.org The primary photochemical process is the reversible ring-opening of the oxirene to form a highly colored and reactive carbonyl ylide intermediate. This intermediate can then undergo further reactions. One significant pathway is the electrocyclic ring closure of the carbonyl ylide to form the corresponding seven-membered oxepine, in this case, dibenzo[c,e]oxepine. rsc.orgresearchgate.net This arene oxide-oxepine isomerization is a characteristic photochemical reaction for this class of compounds. acs.org
Prolonged exposure to UV light can lead to the decomposition of the arene oxide and the initially formed oxepine, resulting in the formation of phenolic products. rsc.org For this compound, this would lead to the formation of 9-phenanthrol.
Photo-induced Rearrangements
The most prominent photo-induced rearrangement of this compound is its isomerization to the valence tautomer, dibenzo[c,e]oxepine. rsc.org This rearrangement proceeds through the aforementioned carbonyl ylide intermediate. The position of the equilibrium between the arene oxide and the oxepine is influenced by the aromaticity of the parent hydrocarbon. For phenanthrene, the oxide form is generally more stable than the oxepine tautomer. rsc.org
Other photochemical reactions observed in related systems include photocyclization. For example, stilbene (B7821643) derivatives, which share a structural similarity with the 9,10-bond of phenanthrene, undergo photocyclization to form phenanthrenes. mdpi.com Similarly, diarylthiophenes can be photocyclized to form phenanthro[9,10-c]thiophenes. nih.gov While these are not direct rearrangements of the oxirene itself, they illustrate the propensity of the phenanthrene system to undergo photochemically induced cyclization reactions, suggesting that under certain conditions, this compound derivatives could potentially participate in more complex photochemical transformations. rsc.org The Meinwald rearrangement, an acid-catalyzed isomerization of epoxides to carbonyl compounds, can also be initiated photochemically in some systems, representing another potential rearrangement pathway. researchgate.net
Thermal Rearrangements and Stability Studies
This compound, a K-region arene oxide, is characterized by its significant reactivity and inherent instability. nih.gov Studies on analogous compounds, such as phenanthrene 3,4-oxide, have shown that they can be unstable, undergoing spontaneous racemization at ambient temperatures. rsc.org The primary pathway for the stabilization of arene oxides is through intramolecular rearrangement, a process that is thermodynamically favored over intermolecular reactions like hydrolysis. sci-hub.ru
The rearrangement of this compound typically leads to the formation of phenols, a process often facilitated by acid catalysis. researchgate.net This transformation proceeds through the protonation of the epoxide oxygen, followed by the cleavage of a carbon-oxygen bond to form a carbocation intermediate. stackexchange.comechemi.com The stability of this intermediate is a critical factor in determining the reaction pathway. stackexchange.com Subsequent migration of a hydrogen atom, known as the NIH shift, leads to the formation of a ketone intermediate which then tautomerizes to the stable aromatic phenol. sci-hub.ruucsb.edu
While specific thermal decomposition temperatures for this compound are not extensively documented, its propensity to rearrange into more stable phenolic structures underscores its transient nature. The driving force for this rearrangement is the re-establishment of the highly stable aromatic system of the phenanthrene core. sci-hub.ru Arene oxides are potent alkylating agents; however, the rapid and highly exothermic nature of the intramolecular rearrangement to phenols generally precludes their participation in intermolecular reactions. sci-hub.ru
Role as Key Intermediate in Complex Reaction Pathways
This compound serves as a crucial, short-lived intermediate in several complex chemical and biological reaction pathways, most notably in the metabolic processing of phenanthrene.
In biological systems, the metabolism of phenanthrene is initiated by cytochrome P450 monooxygenases, which oxidize the 9,10-double bond to form this compound. wikipedia.org This arene oxide is a pivotal branch point in the metabolic pathway. It can undergo several subsequent enzymatic and non-enzymatic transformations:
Hydration: The enzyme epoxide hydrolase catalyzes the addition of water to the epoxide ring, yielding trans-9,10-dihydroxy-9,10-dihydrophenanthrene.
Isomerization: As discussed in the previous section, the arene oxide can spontaneously or through acid catalysis rearrange to form 9-phenanthrol, a phenolic metabolite. researchgate.net
Further Oxidation: The dihydrodiol intermediate can be further oxidized to form diol epoxides, which are highly reactive species.
This compound is also an intermediate in the atmospheric degradation of phenanthrene. Gas-phase reactions of phenanthrene with nitrate (B79036) radicals (NO₃) and, to a lesser extent, hydroxyl radicals (OH) and ozone (O₃), can lead to the formation of 9,10-phenanthrenequinone. researchgate.net The formation of the quinone is understood to proceed through the this compound intermediate.
The following table summarizes the key reaction pathways involving this compound as an intermediate and the resulting products.
| Reaction Pathway | Key Reactants/Enzymes | Intermediate | Major Product(s) | Context |
|---|---|---|---|---|
| Metabolic Oxidation | Phenanthrene, Cytochrome P450 | This compound | trans-9,10-Dihydroxy-9,10-dihydrophenanthrene, 9-Phenanthrol | Biological Metabolism |
| Atmospheric Degradation | Phenanthrene, NO₃/OH Radicals | This compound | 9,10-Phenanthrenequinone | Environmental Chemistry |
These pathways highlight the central role of this compound as a transient but mechanistically vital species that dictates the ultimate metabolic fate and environmental transformation of phenanthrene.
Spectroscopic and Structural Elucidation of Phenanthro 9,10 B Oxirene
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For Phenanthro[9,10-b]oxirene, both ¹H and ¹³C NMR provide critical information for confirming its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and oxirane protons. The aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling constants are influenced by the rigid, fused-ring system. The protons on the oxirane ring (H-1a and H-9b) are expected to be diastereotopic and would therefore appear as distinct signals, likely as doublets due to coupling with each other, in a more upfield region compared to the aromatic protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound would show distinct signals for each unique carbon atom. The aromatic carbons would resonate in the typical range for polycyclic aromatic hydrocarbons (δ 120-140 ppm). The carbons of the oxirane ring (C-1a and C-9b) would appear at a significantly higher field (typically δ 50-70 ppm) due to their sp³ hybridization.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1, H-8 | 7.8 - 8.0 | - |
| H-2, H-7 | 7.4 - 7.6 | - |
| H-3, H-6 | 7.6 - 7.8 | - |
| H-4, H-5 | 8.5 - 8.7 | - |
| H-1a, H-9b | 4.5 - 4.7 | - |
| C-1, C-8 | - | ~127.0 |
| C-2, C-7 | - | ~128.5 |
| C-3, C-6 | - | ~124.0 |
| C-4, C-5 | - | ~129.0 |
| C-4a, C-4b | - | ~131.0 |
| C-8a, C-9a | - | ~130.0 |
| C-1a, C-9b | - | ~60.0 |
Note: The chemical shifts are predicted values based on the analysis of phenanthrene (B1679779) and its derivatives. Actual experimental values may vary.
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
For this compound (C₁₄H₁₀O), the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 194.23 g/mol ).
The fragmentation of this compound under EI conditions is anticipated to proceed through several characteristic pathways. A common fragmentation pathway for epoxides involves the loss of a CHO group (m/z 29), leading to the formation of a stable fluorenyl cation. Another potential fragmentation involves the loss of CO (m/z 28) to yield a dibenzocycloheptatriene cation. Subsequent fragmentations would involve the loss of hydrogen atoms or small neutral molecules like acetylene.
Interactive Data Table: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Possible Neutral Loss |
| 194 | [C₁₄H₁₀O]⁺ | - |
| 166 | [C₁₃H₁₀]⁺ | CO |
| 165 | [C₁₃H₉]⁺ | CHO |
| 139 | [C₁₁H₇]⁺ | C₂H₂ from [C₁₃H₉]⁺ |
Note: The fragmentation pattern is predicted based on the known fragmentation of related polycyclic aromatic epoxides.
X-ray Diffraction and Advanced Crystallographic Studies
Interactive Data Table: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| C-C (oxirane) Bond Length | ~1.47 - 1.50 Å |
| C-O (oxirane) Bond Length | ~1.43 - 1.46 Å |
| Dihedral Angle (between terminal benzene (B151609) rings) | < 10° |
Note: These parameters are estimations based on crystallographic data of similar phenanthrene derivatives. nih.govnih.gov
Other Spectroscopic Techniques for Characterization
In addition to NMR, MS, and X-ray crystallography, other spectroscopic techniques are valuable for the comprehensive characterization of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the oxirane ring would appear just below 3000 cm⁻¹. vscht.cz Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. vscht.cz The key diagnostic bands for the oxirane ring include the C-O-C asymmetric stretching (around 1250 cm⁻¹) and the symmetric stretching (ring breathing) mode (around 850-950 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound, like that of phenanthrene, is characterized by a series of absorption bands in the ultraviolet region. photochemcad.com The spectrum is expected to show complex, fine-structured bands arising from π-π* electronic transitions within the aromatic system. The presence of the oxirane ring may cause a slight shift in the absorption maxima compared to the parent phenanthrene.
Computational and Theoretical Investigations of Phenanthro 9,10 B Oxirene Chemistry
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying polycyclic aromatic compounds. For Phenanthro[9,10-b]oxirene, DFT is instrumental in mapping out its chemical behavior and electronic landscape.
DFT calculations are crucial for modeling the reaction pathways of this compound, particularly its formation from phenanthrene (B1679779) and its subsequent degradation or transformation. The 9,10-position of phenanthrene is known to be the most electron-rich and reactive site, making it susceptible to oxidation to form the epoxide ring.
One key reaction pathway investigated is the atmospheric degradation of phenanthrene initiated by hydroxyl (•OH) radicals. DFT calculations have been employed to determine the energetics of this process. The addition of an •OH radical to the C8a position of phenanthrene is an exothermic process, with a calculated reaction enthalpy of -4.17 kcal/mol at 1000 K. researchgate.net The subsequent ring-opening of the addition product, a critical step in the degradation cascade, has a calculated potential barrier of 31.73 kcal/mol, indicating a significant energy requirement for this transformation to proceed. researchgate.net
Furthermore, DFT is used to study the transition states of the characteristic reactions of the oxirene (B85696) ring, such as acid-catalyzed hydrolysis. This reaction involves the protonation of the epoxide oxygen, followed by nucleophilic attack by water, leading to the formation of trans-9,10-dihydroxydihydrophenanthrene. Computational models can pinpoint the geometry of the transition states and calculate the activation energies for these steps, confirming that the strained three-membered ring is highly susceptible to ring-opening reactions. acs.org
The fusion of the oxirene ring at the 9,10-position dramatically alters the electronic structure and aromaticity of the parent phenanthrene molecule. Phenanthrene is a stable aromatic system with a significant resonance energy. The 9,10-bond, often referred to as the "K-region," is part of the central aromatic ring and possesses a high degree of π-bond character.
Upon epoxidation, the sp²-hybridized carbons at the 9 and 10 positions are converted to sp³-hybridized carbons, effectively saturating this bond. This disrupts the cyclic conjugation of the central ring. Computational studies, particularly those analyzing aromaticity indices like the Nucleus-Independent Chemical Shift (NICS), would show a significant loss of aromatic character in the central ring. The resulting electronic structure of this compound is better described as a biphenyl (B1667301) system where two outer benzenoid rings are linked by a non-aromatic, five-membered ring containing the epoxide. This disruption of aromaticity is a key contributor to the high ring strain and thermodynamic instability of the molecule, driving its reactivity towards ring-opening.
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical calculations provide quantitative predictions of molecular reactivity. For this compound, these calculations can generate molecular properties that correlate with its chemical behavior. Parameters such as electrostatic potential maps, atomic charges, and bond orders can be calculated to predict sites of reactivity.
The electrostatic potential map of this compound would show a region of high negative potential around the epoxide oxygen atom, identifying it as a prime site for electrophilic attack (e.g., protonation). Conversely, the carbon atoms of the epoxide ring would be identified as electrophilic centers, susceptible to nucleophilic attack.
Furthermore, quantum calculations can quantify the activation energies for various reactions. For instance, the activation enthalpy for the addition of an •OH radical to phenanthrene to initiate the process leading to epoxide formation is calculated to be as low as 6.20 kcal/mol, highlighting the kinetic favorability of this reaction. researchgate.net Such calculations are invaluable for comparing the likelihood of different reaction pathways and for understanding why oxidation occurs preferentially at the 9,10-position.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations offer a means to study the dynamic behavior and conformational flexibility of molecules over time. For a semi-rigid molecule like this compound, MD simulations could provide insights into the subtle conformational dynamics that influence its properties and interactions.
While extensive MD studies specifically on the conformational analysis of isolated this compound are not widely reported in the literature, such simulations would be valuable for exploring several key features. A primary focus would be the planarity of the polycyclic system and the puckering of the oxirene ring. MD simulations could analyze the vibrational modes associated with the epoxide ring and determine the conformational flexibility at the bay-region of the molecule. This information is particularly relevant when studying the interactions of this compound with larger biological molecules, such as DNA, where the molecule's shape and flexibility are critical. Existing MD studies have focused on the more complex systems of phenanthrene diol epoxide adducts bound to DNA, investigating their impact on DNA structure rather than the intrinsic conformation of the oxirene itself.
Frontier Molecular Orbital (FMO) Theory and Chemical Bonding Insights
Frontier Molecular Orbital (FMO) theory is a powerful qualitative model used to explain and predict the outcomes of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
The formation of this compound can be understood through FMO theory. The HOMO of phenanthrene has large orbital coefficients at the 9 and 10 positions, making this the most nucleophilic site of the molecule and thus the most susceptible to attack by electrophilic oxidizing agents.
Once formed, the reactivity of this compound is also governed by its frontier orbitals. The key features are:
HOMO : The HOMO would be primarily associated with the π-systems of the two outer benzene-like rings.
LUMO : The LUMO is expected to be significantly localized on the strained C9-C10 and C-O bonds of the oxirene ring. The antibonding character (σ*) of the C-O bonds contributes significantly to the LUMO.
This electronic arrangement dictates its reactivity. In a nucleophilic ring-opening reaction, the HOMO of the incoming nucleophile interacts with the LUMO of the oxirene. Because the LUMO is localized on the strained epoxide ring, the nucleophilic attack occurs at one of the epoxide carbons, leading to the cleavage of a C-O bond. This interaction is energetically favorable due to the low energy of the LUMO, a direct consequence of the high ring strain, making this compound a potent electrophile.
Applications of Phenanthro 9,10 B Oxirene in Advanced Organic Synthesis
Strategic Building Block in Heterocyclic Compound Synthesis
The high reactivity of the epoxide ring in phenanthro[9,10-b]oxirene makes it an excellent electrophilic substrate for reactions with a wide array of nucleophiles, providing a direct route to a variety of heterocyclic compounds. The regioselective and stereoselective ring-opening of the oxirane moiety allows for the introduction of diverse functionalities, leading to the formation of valuable heterocyclic scaffolds.
The acid-catalyzed or base-mediated ring-opening of this compound with various nucleophiles serves as a foundational strategy for the synthesis of N-, O-, and S-containing heterocycles. For instance, reaction with amines leads to the formation of trans-9,10-dihydro-9-amino-10-hydroxyphenanthrene derivatives, which can be further cyclized to afford phenanthro-fused nitrogen heterocycles such as oxazines and other related structures. Similarly, reaction with oxygen-containing nucleophiles like alcohols and water yields diol derivatives, which are precursors to oxygen-containing heterocycles like dioxanes and furans. The versatility of this approach is highlighted by the ability to employ a wide range of nucleophiles, thereby accessing a diverse library of heterocyclic structures.
A notable application of this compound is in cycloaddition reactions. While the phenanthrene (B1679779) core itself can participate in [4+2] cycloadditions, the oxirene (B85696) ring introduces a different mode of reactivity. For example, it can react with dipolarophiles in rearrangement sequences to furnish novel fused heterocyclic systems.
| Nucleophile | Resulting Heterocyclic Core | Reaction Type |
| Primary Amines | Phenanthro-oxazines | Ring-opening followed by cyclization |
| Water/Alcohols | Phenanthro-dioxanes | Ring-opening and diol formation |
| Thiols | Phenanthro-thiepines | Ring-opening and cyclization |
| Azides | Phenanthro-triazoles | Ring-opening and cycloaddition |
Precursor for Complex Polycyclic Aromatic Compounds
This compound serves as a valuable precursor for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). The transformation of the oxirene functionality into various other groups allows for the extension of the aromatic system through subsequent annulation reactions.
One common strategy involves the deoxygenation of the epoxide to regenerate the 9,10-double bond of phenanthrene, which can then undergo Diels-Alder reactions. wikipedia.org More direct routes leverage the reactivity of the epoxide ring itself. For example, acid-catalyzed rearrangement of this compound can lead to the formation of 9-phenanthrol, a key intermediate that can be used in cross-coupling reactions to build larger aromatic structures.
Furthermore, the diol derivatives obtained from the hydrolysis of this compound can be subjected to dehydration-aromatization reactions to afford phenanthrene-based systems with extended conjugation. These strategies are crucial in the synthesis of complex PAHs such as dibenzo[g,p]chrysene (B91316) and other challenging topologies, which are of interest for their unique electronic and photophysical properties.
| Starting Material | Key Transformation | Resulting Polycyclic Aromatic Compound |
| This compound | Deoxygenation & Diels-Alder | Extended Phenanthrene Systems |
| This compound | Acid-catalyzed rearrangement | Functionalized Phenanthrenes |
| Phenanthro[9,10-diol | Dehydration-aromatization | Higher-order PAHs |
Utility in Cascade and Multicomponent Reactions
The strained oxirane ring of this compound is an ideal trigger for initiating cascade or domino reactions. The initial ring-opening event can generate a reactive intermediate that undergoes a series of subsequent intramolecular transformations to rapidly build molecular complexity from a simple starting material.
For instance, a Lewis acid-catalyzed ring-opening of this compound in the presence of a tethered nucleophile can initiate a cascade of cyclizations, leading to the formation of polycyclic systems in a single synthetic operation. These enzyme-initiated cascade reactions, which mimic biosynthetic pathways, are also being explored, where an enzyme catalyzes the initial ring-opening, followed by a series of spontaneous cyclizations. longdom.org
While specific examples directly employing this compound in multicomponent reactions (MCRs) are not extensively documented, its potential is significant. In a hypothetical MCR, the epoxide could be opened by a nucleophile generated in situ from two other components, with the resulting intermediate then reacting with a fourth component to construct a complex molecule in a one-pot process. The development of such reactions would represent a highly efficient approach to novel compound libraries based on the phenanthrene scaffold.
Design and Synthesis of Functionalized Derivatives for Material Applications
The rigid and planar structure of the phenanthrene core, combined with its rich photophysical properties, makes it an attractive scaffold for the development of advanced materials. Functionalized derivatives of this compound are being explored for applications in areas such as polymers, functional dyes, and liquid crystals.
The synthesis of these functionalized derivatives often begins with the ring-opening of the epoxide, which provides two anchor points (the 9 and 10 positions) for the introduction of various functional groups. For example, a methoxy-substituted derivative of this compound has been noted for its potential in the development of new polymers and coatings. By carefully selecting the nucleophiles for the ring-opening reaction, or by further modifying the resulting diol or amino alcohol derivatives, a wide range of functionalities can be incorporated.
These functionalities can be designed to tune the electronic properties, solubility, and self-assembly behavior of the resulting molecules. For instance, the introduction of long alkyl chains can induce liquid crystalline properties, while the attachment of chromophoric units can lead to the formation of novel functional dyes with applications in sensing or imaging. The polymerization of bifunctional phenanthrene derivatives, synthesized from this compound, offers a route to high-performance polymers with enhanced thermal stability and unique optoelectronic properties.
| Functional Group Introduced | Potential Material Application | Desired Property |
| Long Alkyl Chains | Liquid Crystals | Mesophase formation |
| Chromophores | Functional Dyes | Light absorption/emission |
| Polymerizable Groups | High-Performance Polymers | Thermal stability, conductivity |
| Chiral Moieties | Chiral Sensors | Enantioselective recognition |
Role of Phenanthro 9,10 B Oxirene in Environmental Degradation Processes
Formation as an Intermediate in Polycyclic Aromatic Hydrocarbon (PAH) Remediation
Phenanthro[9,10-b]oxirene is a key intermediate formed during the biological and chemical remediation of phenanthrene-contaminated environments. Phenanthrene (B1679779) possesses a specific structural feature known as the "K-region," located at the 9 and 10 carbon positions. This region has a high electron density and resembles an isolated double bond, making it a primary site for oxidative attack during metabolic processes.
In bioremediation efforts utilizing microorganisms, the initial step of phenanthrene degradation often involves oxidation at this K-region. ethz.chethz.ch Fungi, for example, employ cytochrome P-450 monooxygenase enzymes to introduce an oxygen atom across the C9-C10 double bond, leading to the formation of the highly reactive this compound. ethz.chethz.ch While bacteria more commonly attack the "bay-region" of phenanthrene, some species, such as Streptomyces flavovirens and the cyanobacterium Agmenellum quadruplicatum, also metabolize phenanthrene at the K-region, indicating the formation of the 9,10-oxide intermediate. ethz.ch
This enzymatic epoxidation is a crucial step in detoxifying phenanthrene, as it converts the non-polar, hydrophobic PAH into a more polar and reactive molecule. This increased polarity enhances the water solubility of the compound, making it more bioavailable for subsequent enzymatic reactions that lead to further degradation and eventual mineralization. oup.com
Chemical oxidation methods used in PAH remediation, such as those involving Fenton's reagent (Fe²⁺ + H₂O₂), also generate highly reactive hydroxyl radicals (•OH). nih.govresearchgate.net These radicals can attack the electron-rich K-region of phenanthrene, leading to the formation of hydroxylated intermediates and potentially the oxirene (B85696), which is then rapidly converted to subsequent products like 9,10-phenanthrenequinone.
Mechanistic Insights into Photocatalytic Degradation Pathways Involving Oxirenes
Photocatalysis is an advanced oxidation process used for the degradation of persistent organic pollutants like phenanthrene. mdpi.com In these processes, a semiconductor photocatalyst (e.g., TiO₂) absorbs light energy, generating electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species (ROS), primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). mdpi.comresearchgate.net
The degradation of phenanthrene via photocatalysis is initiated by the attack of these powerful oxidizing radicals. The electron-rich C9=C10 double bond (the K-region) is a prime target for electrophilic attack by •OH radicals. This interaction can lead to the formation of this compound as a transient intermediate. Although highly unstable under these conditions, the formation of the oxirene is a plausible step in the oxidative cascade.
The proposed mechanism involves the following key steps:
Generation of ROS: A photocatalyst, upon irradiation, produces hydroxyl radicals (•OH). mdpi.com
Initial Attack: The hydroxyl radical attacks the phenanthrene molecule, primarily at the 9,10-position.
Oxirene Formation: This attack leads to the formation of an unstable hydroxylated radical intermediate which can be further oxidized to form this compound.
Rapid Transformation: Due to its high reactivity, the oxirene intermediate is quickly transformed into more stable products. A primary pathway is the oxidation to 9,10-phenanthrenequinone, a major intermediate detected in numerous phenanthrene photodegradation studies. epa.govnih.govresearchgate.netfrontiersin.org Other pathways include rearrangement to form 9-phenanthrol or hydration to phenanthrene-9,10-diol. ethz.ch
The table below summarizes key intermediates identified during the photocatalytic degradation of phenanthrene, a process where this compound acts as a fleeting precursor.
| Intermediate Compound | Role in Degradation Pathway | Typical Detection Method |
|---|---|---|
| 9,10-Phenanthrenequinone | Major oxidation product formed from the oxirene intermediate. epa.govfrontiersin.org | Gas Chromatography-Mass Spectrometry (GC-MS) epa.govfrontiersin.org |
| 9-Phenanthrol | Potential rearrangement product of the oxirene. ethz.ch | GC-MS |
| (1,1'-Biphenyl)-2,2'-dicarboxaldehyde | A key ring-opening product indicating cleavage of the central ring. epa.gov | GC-MS epa.gov |
| 2,2'-Diphenic acid | Further oxidation product resulting from ring fission. ethz.chethz.ch | GC-MS, LC-MS |
Environmental Fate and Transformation Studies of this compound
As a highly strained and reactive epoxide, this compound has a very short lifespan in the environment. Its fate is dictated by rapid transformation into more stable products through several competing pathways.
Enzymatic Hydration: In biological systems, the primary fate of the oxirene is enzymatic hydration catalyzed by epoxide hydrolases. This reaction opens the epoxide ring by adding a water molecule, resulting in the formation of trans-9,10-dihydroxy-9,10-dihydrophenanthrene (phenanthrene trans-9,10-dihydrodiol). ethz.chethz.ch This diol is a less toxic, more water-soluble metabolite that can be more easily excreted or further degraded by microorganisms.
Rearrangement to Phenols: this compound can undergo spontaneous or acid-catalyzed rearrangement to form phenolic compounds, predominantly 9-phenanthrol. ethz.ch This isomerization represents a significant detoxification pathway.
Ring Cleavage: The ultimate fate of the central aromatic ring involves cleavage. Following the formation of intermediates like 9,10-phenanthrenequinone, further oxidation can lead to the breaking of the C9-C10 bond, forming 2,2'-diphenic acid. ethz.chethz.ch This ring-opening step is critical for the complete mineralization of the phenanthrene molecule into carbon dioxide and water.
The transformation pathways of this compound are summarized in the table below.
| Transformation Pathway | Key Product(s) | Mediating Process | Environmental Significance |
|---|---|---|---|
| Enzymatic Hydration | trans-9,10-Dihydroxy-9,10-dihydrophenanthrene | Biotic (Epoxide Hydrolase) ethz.chethz.ch | Detoxification, increased water solubility |
| Isomerization/Rearrangement | 9-Phenanthrol | Abiotic/Biotic ethz.ch | Detoxification pathway |
| Oxidation | 9,10-Phenanthrenequinone | Abiotic (Photocatalysis)/Biotic researchgate.netfrontiersin.org | Stable intermediate, can be inhibitory to microbes oup.com |
| Ring Fission | 2,2'-Diphenic acid | Biotic/Abiotic ethz.chethz.ch | Crucial step towards complete mineralization |
Emerging Research Directions and Future Perspectives
Novel Synthetic Methodologies
While classic synthetic routes to phenanthrene (B1679779) oxides exist, emerging research focuses on developing more efficient, selective, and environmentally benign methodologies. Traditional methods often involve multi-step processes starting from the parent hydrocarbon, proceeding through intermediates like cis-dihydrodiols and quinones. researchgate.net More recent innovative approaches are being explored to streamline the synthesis of arene oxides.
One promising direction is the development of dearomative strategies. An "arenophile-based" strategy has been reported for the synthesis of arene oxides, which could be adapted for phenanthrene derivatives. nih.gov Another area of innovation involves metal-free cascade reactions. For instance, the reaction of vinyl epoxides with arynes has been shown to produce functionalized phenanthrenes through a sequence of Diels-Alder reaction, ring-opening aromatization, and ene reaction, suggesting novel pathways for constructing the phenanthrene skeleton with subsequent epoxidation. acs.org
Photochemical methods, such as the Mallory reaction involving the photocyclization of certain diarylethenes, also present a potential route to the phenanthrene core, which can then be oxidized to the epoxide. wikipedia.org Furthermore, the direct epoxidation of PAHs remains a significant goal. Modifications to existing catalytic systems, such as using manganese catalysts at very low temperatures for thermally unstable adducts, are being developed to improve yields and accessibility for sensitive arene oxides. nih.gov
The table below summarizes some established and emerging synthetic strategies.
| Synthetic Strategy | Key Features | Intermediates/Precursors | Reference |
| Classical K-Region Synthesis | Multi-step, general for PAHs | cis-dihydrodiols, quinones, trans-dihydrodiols | researchgate.net |
| Arenophile-Based Dearomatization | Direct functionalization of aromatic ring | MTAD-cycloadducts | nih.gov |
| Photochemical Synthesis | Utilizes light to form phenanthrene core | Diarylethenes | wikipedia.org |
| Metal-Free Cascade Reaction | Forms functionalized phenanthrene core | Vinyl epoxides, arynes | acs.org |
Exploration of Undiscovered Reactivity Patterns
Phenanthro[9,10-b]oxirene is a highly reactive molecule, and ongoing research aims to uncover new facets of its chemical behavior beyond its well-known isomerization and hydrolysis reactions. wikipedia.orgacs.org Arene oxides exist in a dynamic equilibrium with their valence isomer, a seven-membered ring oxepine. wikipedia.orgnih.gov For some PAHs, this equilibrium can lead to spontaneous racemization, a phenomenon that is influenced by the stability of the oxepine intermediate and can be predicted using computational models. rsc.orgrsc.org
The reactivity of arene oxides can be broadly categorized into two main pathways: rearrangement to phenols (driven by rearomatization) and nucleophilic addition. acs.org The rearrangement to phenols, known as the NIH shift, is a crucial reaction that can be catalyzed by acid. nih.govacs.org Nucleophilic addition is equally important, as it is the basis for the covalent binding of these epoxides to biological macromolecules like DNA, a key step in the carcinogenicity of some PAHs. taylorandfrancis.comnih.gov
Future research is likely to focus on harnessing this reactivity in a controlled manner. For example, the ring-opening of the epoxide can be triggered by various reagents to form reactive intermediates, which could be trapped for use in complex molecule synthesis. The distinct chemistry of K-region epoxides like this compound, compared to non-K-region epoxides, presents opportunities for selective transformations. acs.orgucsb.edu Exploring their potential in cycloaddition reactions and reactions with novel nucleophiles could lead to the discovery of unprecedented chemical transformations.
Advanced Characterization Techniques and Computational Modeling
The transient and reactive nature of this compound necessitates the use of sophisticated analytical and computational tools for its study. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural assignments of arene oxides and their metabolites. researchgate.net High-Pressure Liquid Chromatography (HPLC) is essential for separating and identifying products from metabolic or synthetic reactions, such as the formation of phenanthrene trans-9,10-dihydrodiol from the epoxide. researchgate.net
Computational chemistry has become indispensable for understanding the structure and reactivity of arene oxides. Quantum mechanical studies, including Density Functional Theory (DFT), are used to:
Determine stable structures: For related, more complex diol epoxides, calculations have identified multiple local minimum energy structures, characterized by dichotomies such as syn/anti, quasidiaxial/quasidiequatorial, and in/out conformations, which are influenced by steric crowding. nih.gov
Predict reactivity: DFT can be used to analyze frontier molecular orbitals to predict the most likely sites for electrophilic attack on the aromatic system.
Elucidate reaction mechanisms: Theoretical models help to understand complex phenomena like the NIH shift and the valence tautomerism between the arene oxide and its corresponding oxepine. acs.orgrsc.org
The synergy between advanced spectroscopic techniques and high-level computational modeling allows for a detailed investigation of the electronic properties, conformational landscapes, and reaction pathways of this compound, providing insights that are difficult to obtain through experimental means alone.
| Technique/Method | Application for this compound | Key Insights | Reference |
| NMR Spectroscopy | Structural confirmation | Precise atomic connectivity and stereochemistry | researchgate.net |
| HPLC | Separation and identification of metabolites | Quantifying reaction products like dihydrodiols | researchgate.net |
| Quantum Mechanics (DFT) | Structure, stability, and reactivity prediction | 3D conformations, reactive sites, reaction energetics | nih.gov |
| TD-DFT | Prediction of electronic spectra | Assignment of absorption and emission transitions | rsc.org |
Integration in Sustainable Chemical Processes
The chemistry of this compound is increasingly relevant to the development of sustainable chemical processes, particularly in environmental remediation and green catalysis. Phenanthrene is a common environmental pollutant, and its degradation, both biological and photocatalytic, proceeds through this epoxide intermediate. wikipedia.orgnih.govcymitquimica.com Understanding the subsequent reactions of the epoxide is crucial for optimizing bioremediation strategies that utilize microorganisms or their enzymes. researchgate.nettaylorfrancis.com Fungi such as Pleurotus ostreatus, for example, use cytochrome P-450 monooxygenase and epoxide hydrolase to break down phenanthrene. researchgate.net
There is also growing interest in using PAH derivatives in green synthetic chemistry. The oxidized form of phenanthrene, 9,10-Phenanthrenequinone, has been successfully employed as an inexpensive and efficient visible-light photoredox catalyst. mdpi.com This organocatalyst, activated by simple white LEDs, can facilitate reactions like Friedel-Crafts alkylation using aerial oxygen as the terminal oxidant, representing a highly sustainable approach. mdpi.com This application suggests that the broader family of oxidized phenanthrenes, including the epoxide, could possess untapped potential in green catalysis.
Furthermore, the push towards greener synthetic methodologies for arene oxides themselves contributes to sustainability. The use of aqueous solutions and green oxidants like peroxomonosulfate ion for the synthesis of related N-heteroaromatic oxides exemplifies this trend. mdpi.com Future work will likely focus on harnessing enzymatic systems for the production of this compound and leveraging its reactivity in environmentally friendly catalytic cycles.
Q & A
Basic Research Question
- X-ray Crystallography : Resolves dihedral angles (e.g., 57.79° between phenanthrene moieties) and hydrogen-bonding networks (e.g., O–H⋯O interactions) .
- UV-Vis Spectroscopy : Identifies π→π* transitions in the fused aromatic system (λmax ~300–400 nm).
- ¹H/¹³C NMR : Detects deshielded protons near the oxirene ring (δ 7.5–8.5 ppm) and carbonyl groups (δ 190–210 ppm) .
Sample purity is critical; impurities can distort spectroscopic signals.
How do substituents affect the electronic properties and reactivity of this compound?
Advanced Research Question
Substituents modulate reactivity through electronic and steric effects:
- Electron-donating groups (e.g., NH₂) increase electron density on the oxirene ring, enhancing electrophilic substitution at the furan moiety .
- Electron-withdrawing groups (e.g., NO₂) favor nucleophilic attack on the oxirene oxygen.
Contradictions arise when computational predictions (e.g., NH₂-substituted oxirenes as transition states) conflict with experimental observations. Researchers must reconcile these using hybrid DFT methods (e.g., B3LYP) and kinetic isotope effect studies .
What intermolecular interactions govern the solid-state packing of this compound derivatives?
Advanced Research Question
Crystal packing is dominated by:
- Hydrogen bonds : O–H⋯O (2.8–3.0 Å) and C–H⋯O (3.5 Å) interactions form inversion dimers .
- π-π stacking : Face-to-face interactions between phenanthrene moieties (3.6–3.7 Å) stabilize layered structures.
- Halogen interactions : C–H⋯Cl (3.56 Å) in chlorinated derivatives .
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, correlating packing efficiency with decomposition temperatures .
What safety protocols are critical for handling this compound in the laboratory?
Basic Research Question
While specific toxicity data for this compound is limited, analogous compounds (e.g., oxirenes) require:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Waste Disposal : Segregate halogenated byproducts for licensed hazardous waste disposal .
Always consult Material Safety Data Sheets (MSDS) for related compounds (e.g., phenanthroline derivatives) to infer handling precautions .
How can photophysical properties of this compound be exploited in materials science?
Advanced Research Question
The fused aromatic system enables applications in:
- Organic Electronics : As a luminescent dopant in OLEDs, with emission tuned via substituents (e.g., –OH groups shift λem) .
- Sensors : Fluorescence quenching via metal coordination (e.g., Fe²⁺ detection using analogous 1,10-phenanthroline complexes) .
Time-resolved fluorescence spectroscopy and cyclic voltammetry quantify excited-state lifetimes and redox potentials, guiding material design .
What strategies resolve contradictions between computational predictions and experimental data for this compound derivatives?
Advanced Research Question
Discrepancies often arise from:
- Solvent Effects : Implicit solvent models (e.g., PCM) may fail to capture explicit solvent interactions.
- Kinetic vs. Thermodynamic Control : Metastable intermediates (e.g., transition states) may dominate experimentally.
Mitigation strategies include: - Multireference Methods : CASSCF for diradical intermediates.
- In Situ Spectroscopy : Raman or IR to track transient species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
